4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid
Description
4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid is an organic compound with a complex structure that includes a carboxylic acid group, a fluorine atom, and a methoxy group attached to a benzene ring
Properties
IUPAC Name |
4-(5-carboxy-2-fluorophenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO5/c1-21-13-7-8(2-4-10(13)15(19)20)11-6-9(14(17)18)3-5-12(11)16/h2-7H,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRRATHDPUZIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690966 | |
| Record name | 6-Fluoro-3'-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-19-7 | |
| Record name | 6-Fluoro-3'-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable precursor, followed by carboxylation and methoxylation reactions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-(5-Carboxy-2-fluorophenyl)-2-formylbenzoic acid.
Reduction: Formation of 4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the fluorine or methoxy groups.
Scientific Research Applications
4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance binding affinity through halogen bonding. The methoxy group may influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
4-(5-Carboxy-2-fluorophenyl)benzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.
4-(5-Carboxy-2-fluorophenyl)-2-nitrobenzoic acid: Contains a nitro group instead of a methoxy group, potentially altering its electronic properties and reactivity.
4-(5-Carboxy-2-fluorophenyl)-3-methylbenzoic acid: Has a methyl group instead of a methoxy group, which may influence its steric and electronic characteristics.
Uniqueness: The presence of both the fluorine atom and the methoxy group in 4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid imparts unique properties, such as enhanced binding affinity and specific reactivity patterns, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
